molecular formula C22H15NO B14717903 6-Phenyl-6h-chromeno[4,3-b]quinoline CAS No. 6953-33-9

6-Phenyl-6h-chromeno[4,3-b]quinoline

Cat. No.: B14717903
CAS No.: 6953-33-9
M. Wt: 309.4 g/mol
InChI Key: IFFIOXJBKDTXPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenyl-6H-chromeno[4,3-b]quinoline (CAS 6953-33-9) is an organic compound with the molecular formula C22H15NO and a molecular weight of 309.36 g/mol. This fused heterocyclic compound combines quinoline and chromene moieties, structural features associated with a range of biological activities . Its physical properties include a density of 1.244 g/cm³ and a boiling point of 521.1°C at 760 mmHg . This compound serves as a key scaffold in medicinal chemistry research, particularly in the development of novel anticancer agents. Studies on derivatives within this structural class have demonstrated promising anti-proliferative effects. Specific compounds have shown cytotoxic activity against cancer cell lines such as B16F10 (mouse melanoma) and MCF7 (human breast adenocarcinoma), with IC50 values reported in the micromolar range, indicating significant potency . Research into the mechanism of action suggests that these derivatives can induce apoptosis, or programmed cell death, in cancer cells. A key finding is that this apoptosis induction occurs independently of oxidative stress and is primarily driven by the destabilization of the mitochondrial membrane potential, a critical step in the intrinsic apoptotic pathway . This mechanism highlights the compound's potential as a tool for understanding and targeting mitochondrial dysfunction in cancer cells. The synthetic accessibility of this core structure is a key feature for researchers. Recent advances include catalyst-free synthesis methods at room temperature, as well as the use of novel, efficient magnetic nanostructured catalysts in green media like ethanol, which offer benefits such as reduced reaction times, simple work-up, high yields, and easy catalyst recovery . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6953-33-9

Molecular Formula

C22H15NO

Molecular Weight

309.4 g/mol

IUPAC Name

6-phenyl-6H-chromeno[4,3-b]quinoline

InChI

InChI=1S/C22H15NO/c1-2-8-15(9-3-1)22-18-14-16-10-4-6-12-19(16)23-21(18)17-11-5-7-13-20(17)24-22/h1-14,22H

InChI Key

IFFIOXJBKDTXPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC4=CC=CC=C4N=C3C5=CC=CC=C5O2

Origin of Product

United States

Significance of Chromenoquinoline Scaffolds in Heterocyclic Chemistry

Chromenoquinoline scaffolds, which form the core structure of 6-Phenyl-6H-chromeno[4,3-b]quinoline, are a class of fused heterocyclic systems that have garnered substantial attention in medicinal and materials chemistry. scirp.orgrsc.orgnih.gov These structures, which combine the features of chromene and quinoline (B57606) rings, are privileged scaffolds due to their diverse biological activities. scirp.orgnih.gov

The inherent structural features of chromenoquinolines make them versatile candidates for drug discovery and development. They have been investigated for a wide range of pharmacological activities, including:

Anticancer Properties: Numerous studies have highlighted the potential of chromenoquinoline derivatives as anticancer agents. researchgate.netnih.govnih.govresearchgate.net Their mechanism of action often involves intercalation with DNA, which disrupts DNA replication and transcription in cancer cells, leading to apoptosis. nih.govmdpi.comresearchgate.netresearchgate.net Certain derivatives have shown promising activity against various cancer cell lines, including breast, colon, and liver cancer. researchgate.netnih.gov

Antibacterial Activity: Researchers have also explored the antibacterial potential of chromenoquinoline derivatives. scirp.orgbenthamdirect.com Some have demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria. benthamdirect.com

Fluorescent Probes: The extended π-system of the chromenoquinoline scaffold often imparts fluorescent properties to its derivatives. This has led to their development as fluorescent probes for bioimaging and sensing applications. nih.govnih.govrsc.orgnih.govrsc.orgresearchgate.net These probes can be used to visualize specific cellular components, such as mitochondria and nucleic acids, and to detect biologically important molecules like thiols and sulfur dioxide derivatives. nih.govnih.govrsc.orgnih.gov

The significance of these scaffolds also lies in their synthetic accessibility, with various methods being developed for their construction. researchgate.netrsc.orgresearchgate.netresearchgate.netscirp.org This allows for the generation of diverse libraries of derivatives for structure-activity relationship (SAR) studies, which are crucial for optimizing their biological and photophysical properties.

Evolution of Research on 6 Phenyl 6h Chromeno 4,3 B Quinoline and Its Derivatives

Research specifically targeting 6-Phenyl-6H-chromeno[4,3-b]quinoline and its derivatives has evolved from foundational synthetic methodologies to more focused investigations into their biological and photophysical characteristics.

Early research primarily concentrated on establishing efficient synthetic routes to the core this compound structure. One notable method involves the reaction of 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde with various substituted anilines. researchgate.netbenthamdirect.com This approach has been shown to be operationally simple and effective for producing a range of derivatives. researchgate.net Another synthetic strategy utilizes sodium bisulfate embedded on silica (B1680970) (NaHSO4@SiO2) as a reusable catalyst, highlighting a move towards more environmentally friendly synthetic protocols. benthamdirect.com

Subsequent research efforts have shifted towards evaluating the biological potential of these synthesized compounds. A key area of investigation has been their anticancer activity. For instance, preliminary studies on certain this compound derivatives have shown decent anticancer activity against cell lines such as B16F10 (melanoma) and MCF7 (breast cancer). researchgate.net Further studies have synthesized and evaluated new 1,4-dihydropyridine (B1200194) derivatives bearing a coumarin (B35378) ring, with some compounds demonstrating weak to moderate antitumoral activities against HeLa, K562, and MCF-7 cell lines. nih.gov

In addition to their anticancer properties, the antibacterial activity of this compound derivatives has also been a subject of study. Research has demonstrated that some of these compounds exhibit moderate to good activity against both Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive) bacteria. benthamdirect.com These findings have been supported by molecular docking studies, which provide insights into the potential mechanisms of antibacterial action. benthamdirect.com

The photophysical properties of chromenoquinoline derivatives, including those related to the this compound scaffold, are also an active area of research. nazmulhosen.xyzresearchgate.netmdpi.com Studies have focused on their absorption and emission spectra, quantum yields, and solvatochromism to understand their potential as fluorescent materials. nih.govnazmulhosen.xyz

Table 1: Selected Biological Activities of this compound Derivatives

Derivative Biological Activity Cell Lines/Organisms Key Findings Reference
Model compound (7i) Anticancer B16F10, MCF7, A549 Decent activity against B16F10 and MCF7 with IC50 values of 14.8 and 21.32 µM, respectively. researchgate.net
7-(2-nitrophenyl)-8,9,10,12-tetrahydro-7H-chromeno[4,3-b]quinoline-6,8-dione (6a) Anticancer HeLa, K562, LS180, MCF-7 Highest activity among synthesized compounds with IC50 ranging from 25.4-58.6 µM. nih.gov
Various derivatives Antibacterial Escherichia coli, Staphylococcus aureus Moderate to good activity against both Gram-positive and Gram-negative bacteria. benthamdirect.com

Scope and Future Research Directions in 6 Phenyl 6h Chromeno 4,3 B Quinoline Chemistry

Strategies for Constructing the Chromenoquinoline Core

The construction of the this compound core is approached through diverse synthetic strategies. These methods can be broadly categorized into two main types: tandem intramolecular cycloaddition reactions and condensation/cyclization reactions. Each of these strategies offers a different pathway to the target molecule, utilizing distinct starting materials and reaction mechanisms.

Tandem Intramolecular Cycloaddition Reactions

Tandem reactions that proceed via intramolecular cycloaddition pathways represent an elegant and efficient strategy for the assembly of complex polycyclic systems from relatively simple, linear precursors. This approach, in theory, allows for the formation of multiple rings in a single synthetic operation, often with a high degree of stereocontrol and atom economy.

A thorough review of the scientific literature indicates that the synthesis of this compound specifically through a Triflic Anhydride (B1165640) (Tf2O)-mediated approach starting from N-Phenyl-ortho-propynyloxy benzamides is not a well-documented method. While triflic anhydride is a powerful reagent for promoting cyclization reactions in the synthesis of various heterocyclic compounds, its application to this particular transformation to yield the target chromenoquinoline has not been extensively reported.

In the absence of specific literature for the Tf2O-mediated synthesis of this compound from N-Phenyl-ortho-propynyloxy benzamides, a detailed mechanistic discussion involving imidate and nitrilium intermediates, followed by Friedel-Crafts cyclization or a [4+2] cycloaddition for this specific reaction, remains hypothetical. Generally, triflic anhydride can activate amide functionalities to form highly electrophilic intermediates such as imidoyl triflates or nitrilium ions. These intermediates are known to participate in intramolecular cyclizations, including Friedel-Crafts type reactions where they are attacked by an electron-rich aromatic ring, or in cycloaddition reactions. However, the specific application of these mechanistic principles to the synthesis of the target chromenoquinoline from the proposed starting material is not established in the available scientific literature.

Condensation and Cyclization Reactions

Condensation and cyclization reactions represent a more classical and widely reported approach for the synthesis of the chromenoquinoline core. These methods typically involve the reaction of two or more components that come together to form the final heterocyclic system in a stepwise or one-pot fashion.

A prominent and successful strategy for the synthesis of this compound derivatives involves the reaction of 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde with various substituted anilines. researchgate.netresearchgate.netbenthamdirect.com This method provides a direct and versatile route to the target scaffold. The reaction proceeds by initial nucleophilic attack of the aniline (B41778) nitrogen on the aldehyde carbon of the chromene derivative, followed by a series of condensation and cyclization steps to construct the quinoline (B57606) ring. The presence of the chloro group at the 4-position of the chromene ring is crucial as it acts as a leaving group during the final aromatization step.

A significant advancement in the synthesis of this compound derivatives is the development of catalyst-free protocols. researchgate.net These methods offer the advantages of operational simplicity, reduced cost, and avoidance of potentially toxic metal catalysts, aligning with the principles of green chemistry.

In a typical catalyst-free procedure, 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde is reacted with a variety of aromatic anilines at room temperature. researchgate.net The reaction is often carried out in a suitable solvent and proceeds efficiently to afford the desired this compound derivatives in good yields. researchgate.net The reaction times are typically short, often around one hour. researchgate.net The scope of the reaction is broad, tolerating both electron-donating and electron-withdrawing substituents on the aniline ring. researchgate.net

The proposed mechanism for this catalyst-free reaction involves the initial formation of a Schiff base intermediate from the condensation of the aniline and the carbaldehyde. This is followed by an intramolecular nucleophilic attack of the aniline ring onto the carbon bearing the chlorine atom, leading to the cyclized intermediate. Subsequent elimination of hydrogen chloride and aromatization yields the final this compound product. researchgate.net

The following table summarizes the results of the catalyst-free synthesis of various this compound derivatives from the reaction of 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde with different substituted anilines.

Table 1: Catalyst-Free Synthesis of this compound Derivatives

Entry Aniline Substituent Product Yield (%)
1 H This compound 92
2 4-CH3 9-Methyl-6-phenyl-6H-chromeno[4,3-b]quinoline 94
3 4-OCH3 9-Methoxy-6-phenyl-6H-chromeno[4,3-b]quinoline 95
4 4-Cl 9-Chloro-6-phenyl-6H-chromeno[4,3-b]quinoline 90
5 4-F 9-Fluoro-6-phenyl-6H-chromeno[4,3-b]quinoline 91
6 3-NO2 10-Nitro-6-phenyl-6H-chromeno[4,3-b]quinoline 88
7 2-CH3 11-Methyl-6-phenyl-6H-chromeno[4,3-b]quinoline 85

Data sourced from Kumar et al. (2017) researchgate.net

Reactions of 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde with Anilines
Catalyzed Reactions

A range of catalysts have been effectively employed to synthesize the this compound core, typically through the reaction of a chromene-based aldehyde with various aromatic amines. These catalysts facilitate the reaction, often leading to high yields, milder reaction conditions, and operational simplicity.

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O): This Lewis acid has been utilized in one-pot, three-component reactions to create related fused heterocyclic systems. For instance, it effectively mediates the condensation of aldehydes, amines, and a third component to build complex scaffolds like chromeno[3,2-c]pyridines. nih.goveurjchem.com The catalyst's role is to activate the carbonyl group, facilitating the initial nucleophilic attack by the amine, a key step in the formation of the quinoline ring.

Sodium Bisulfate Embedded SiO₂ (NaHSO₄@SiO₂): This reusable solid acid catalyst has been successfully used for the synthesis of this compound derivatives. benthamdirect.comscite.ai The reaction proceeds by treating 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde with various substituted anilines in the presence of NaHSO₄@SiO₂. benthamdirect.comresearchgate.net This heterogeneous catalyst offers advantages such as ease of handling, simple work-up procedures, and the potential for recycling, making the process more environmentally benign. The syntheses generally result in moderate to good yields. benthamdirect.com

Scandium(III) Triflate (Sc(OTf)₃): As a potent Lewis acid catalyst, Scandium(III) triflate is effective in synthesizing 6-phenyl-6H-chromeno[4,3-b]quinolines. researchgate.net The one-pot synthesis involves the reaction of 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde with a variety of aromatic amines at ambient temperature, using just 5 mol% of Sc(OTf)₃ in acetonitrile. researchgate.net This method is notable for its efficiency and broad functional group tolerance, even on multigram scales for related reactions. researchgate.netorganic-chemistry.orgnih.gov

Perchloric Acid-Silica (HClO₄-SiO₂): This solid-supported acid is a versatile and highly efficient heterogeneous catalyst for numerous organic transformations. organic-chemistry.orgorganic-chemistry.orgrsc.org In the context of chromenoquinoline synthesis, it has been used to prepare the quinoline core from 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde and substituted isocyanides. researchgate.net The catalyst's high efficiency allows for rapid reactions, often under solvent-free conditions, with the added benefits of being inexpensive and reusable. organic-chemistry.orgresearchgate.net

Mechanistic Aspects of Imine Formation and Subsequent Cyclization

The synthesis of the quinoline ring in these catalyzed reactions fundamentally relies on two sequential processes: the formation of an imine intermediate followed by an intramolecular cyclization.

The mechanism of imine formation is a well-established process in organic chemistry. masterorganicchemistry.comlibretexts.org It begins with the nucleophilic addition of a primary amine to the electrophilic carbonyl carbon of the aldehyde (e.g., 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde). chemistrysteps.comlibretexts.org This acid-catalyzed step forms a transient carbinolamine intermediate. libretexts.org The acid catalyst then protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water). chemistrysteps.comlibretexts.org Subsequent elimination of water yields a resonance-stabilized iminium ion, which is then deprotonated to give the neutral imine, also known as a Schiff base. libretexts.orgchemistrysteps.com

Following the formation of the imine, an intramolecular cyclization reaction occurs to construct the final quinoline ring. In syntheses utilizing precursors like 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde, this step involves an intramolecular electrophilic attack from the chromene moiety onto the aniline ring, followed by elimination to form the fused aromatic system. For related structures, this cyclization can be viewed as a type of Povarov reaction. researchgate.net

Approaches Utilizing Substituted Nitroarenes as Precursors

An alternative strategy for constructing fused quinoline systems involves the in situ generation of the required amine functionality from a nitroarene precursor. This approach integrates a reduction step with the core amine-carbonyl condensation and cyclization sequence.

Reductive Amination and Cyclization Processes

Reductive amination is a powerful method for forming amines from carbonyl compounds. wikipedia.orgorganic-chemistry.org In the context of chromenoquinoline synthesis, this strategy can be adapted into a reductive amination/cyclization cascade. The process would typically start with a nitro-substituted precursor. The nitro group is first reduced to a primary amine using a suitable reducing agent. mdpi.com This newly formed amine is then available to react intramolecularly or intermolecularly with a nearby carbonyl group to form an imine, which subsequently cyclizes to yield the final heterocyclic product. nih.govyoutube.com For example, in the synthesis of related chromenopyrazines, the reduction of a nitro group in an enol-Ugi adduct with iron in acetic acid leads to an amino intermediate that spontaneously cyclizes. mdpi.com This principle of in situ amine formation via nitro reduction followed by cyclization represents a viable, though less direct, route to the chromenoquinoline scaffold.

Aerobic and Metal-Free Syntheses for Related Chromenoquinolinone Scaffolds

In a move towards greener and more sustainable chemistry, metal-free and aerobic methods have been developed for the synthesis of closely related 6H-chromeno[4,3-b]quinolin-6-one scaffolds. rsc.orgnih.gov These methods avoid the use of transition metals and instead utilize molecular oxygen, typically from air, as the sole oxidant. rsc.orgresearchgate.net

One prominent example is a Friedländer-based synthesis that couples 4-hydroxycoumarins with 2-aminobenzyl alcohols. rsc.orgnih.gov The reaction proceeds in acetic acid, which acts as both a Brønsted acid mediator and the solvent. nih.gov A plausible mechanism involves the tautomerization of 4-hydroxycoumarin, which then condenses with 2-aminobenzyl alcohol to form an imine intermediate. The alcohol is then oxidized, and subsequent intramolecular cyclization and dehydration complete the formation of the quinolinone ring. researchgate.net This approach is noted for its excellent atom economy and tolerance of a variety of functional groups. nih.gov

Substrate Scope and Functional Group Compatibility in Synthesis

The versatility of the synthetic methods for this compound and its analogues is demonstrated by their compatibility with a range of functional groups on the starting materials. This tolerance is crucial for generating diverse libraries of compounds for further study.

The syntheses are generally tolerant of both electron-donating and electron-withdrawing substituents on the aromatic aniline precursor. researchgate.netresearchgate.net This allows for the incorporation of various functionalities into the final quinoline structure. For the related aerobic synthesis of chromenoquinolinones, the reactions are compatible with functionalities such as methyl, methoxy (B1213986), ethyl, chloro, and bromo groups. nih.gov The successful synthesis of halogenated derivatives is particularly valuable, as the halogen atoms can serve as handles for further synthetic modifications via transition metal-catalyzed cross-coupling reactions. nih.govnih.gov

Below is an interactive table summarizing the functional group compatibility based on reported synthetic methods for chromenoquinolines and related scaffolds.

Catalyst/MethodStarting MaterialTolerated SubstituentsReference(s)
Sc(OTf)₃ Aromatic AminesVarious substituents researchgate.net
NaHSO₄@SiO₂ Aromatic AnilinesVarious substituents benthamdirect.com
Aerobic, Metal-Free 4-HydroxycoumarinsChloro, Bromo, Methyl, Ethyl, Methoxy nih.gov
Catalyst-Free Aromatic AnilinesDiverse range of substrates researchgate.net

Click on the headers to explore the compatibility of different synthetic approaches.

Scalability Considerations for Synthetic Protocols

The potential for scaling up a synthetic procedure is a critical factor for practical applications. Several of the developed methods for synthesizing chromenoquinoline scaffolds show promise for larger-scale production.

The aerobic, metal-free synthesis of 6H-chromeno[4,3-b]quinolin-6-ones has been noted for its ease of scale-up, with successful reactions reported on a 50 mmol scale where the product could be obtained in good yield via recrystallization. nih.gov Similarly, methods employing Sc(OTf)₃ as a catalyst are known to be effective even on multigram scales for other reactions, suggesting the potential for scalability in the synthesis of this compound as well. organic-chemistry.orgnih.gov The use of heterogeneous, reusable catalysts like NaHSO₄@SiO₂ and HClO₄-SiO₂ also inherently supports scalability by simplifying product purification and reducing waste, which are key considerations in large-scale synthesis. benthamdirect.comorganic-chemistry.org

Influence of Substituent Variation on Biological Activity Profiles

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the molecular framework. Studies have demonstrated that even minor chemical modifications can lead to substantial changes in potency and selectivity against various biological targets, including cancer cell lines and bacteria.

Positional Effects of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of substituents on the aniline-derived portion of the chromeno[4,3-b]quinoline core play a critical role in determining the biological activity. Research into the antibacterial properties of these compounds has shown that a combination of electron-donating and electron-withdrawing groups can enhance efficacy. benthamdirect.com

For instance, in a study evaluating the antibacterial activity of a series of this compound derivatives, compounds featuring an electron-donating group, such as a methoxy group (-OMe), at the R1 position and an electron-withdrawing group, like fluorine (-F) or chlorine (-Cl), at the R2 position exhibited notable activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. benthamdirect.com This suggests a synergistic effect between substituents with opposing electronic characteristics in promoting antibacterial action.

In the context of anticancer activity, preliminary studies on novel this compound derivatives have indicated promising results. researchgate.net For example, a model compound from one study demonstrated decent anticancer activity against B16F10 and MCF7 cancer cell lines, with IC50 values of 14.8 µM and 21.32 µM, respectively. researchgate.net Another study on chromeno[4,3-b]quinoline-6,8-dione derivatives identified a compound with a 2-nitrophenyl substituent as having the highest activity against several human cancer cell lines, with IC50 values ranging from 25.4 to 58.6 µM. nih.gov The presence of the electron-withdrawing nitro group appears to be a key contributor to the observed cytotoxicity.

The following table summarizes the influence of substituent variations on the biological activity of selected this compound derivatives:

Table 1: Influence of Substituents on the Biological Activity of this compound Derivatives
Compound ID R1 Substituent R2 Substituent Biological Activity Findings Source
Representative Compound 1 -OMe -F or -Cl Antibacterial Good activity against S. aureus and E. coli. benthamdirect.com
Model Compound (7i) Not specified Not specified Anticancer (B16F10, MCF7) IC50 values of 14.8 µM and 21.32 µM, respectively. researchgate.net
Derivative (6a) 2-nitrophenyl Not applicable Anticancer (HeLa, K562, MCF-7) Highest activity in its series (IC50 range: 25.4-58.6 µM). nih.gov

Rational Design Strategies for Targeted Analogues

The development of targeted analogues of this compound has been guided by rational design principles aimed at enhancing their therapeutic potential. nih.govnih.gov These strategies leverage existing SAR data to inform the synthesis of new derivatives with improved potency and selectivity. nih.gov The overarching goal is to create molecules that can effectively interact with specific biological targets while minimizing off-target effects. nih.gov

One of the key strategies involves the strategic placement of substituents to optimize interactions with the target protein's binding site. For example, the observation that electron-donating and electron-withdrawing groups at specific positions can enhance antibacterial activity provides a clear roadmap for the design of more potent antibiotics. benthamdirect.com This involves the synthesis of new analogues with a wider variety of substituents at these key positions to further probe the SAR and identify optimal substitution patterns.

Furthermore, the design of novel chromeno[4,3-b]quinoline derivatives has been inspired by their potential as anticancer agents. researchgate.netnih.gov The identification of initial hits with cytotoxic activity against cancer cell lines has prompted further structural modifications to improve their efficacy. researchgate.net This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery and is being actively applied to this class of compounds.

Application of Computational Chemistry in SAR Elucidation

Computational chemistry has emerged as a powerful tool for understanding the structure-activity relationships of this compound derivatives at a molecular level. benthamdirect.comnih.gov Techniques such as molecular docking are being employed to predict the binding modes of these compounds with their biological targets and to rationalize their observed activities. benthamdirect.com

In the context of their antibacterial properties, molecular docking studies have been used to correlate the antibacterial activity of this compound derivatives with their binding energies to target receptors. benthamdirect.com For example, a study demonstrated a strong correlation between the antibacterial activity of a series of compounds and their binding energies with the S. aureus MurB receptor, with the most active compounds exhibiting the highest binding affinities. benthamdirect.com These computational models provide valuable insights into the key molecular interactions that govern biological activity and can guide the design of new, more potent inhibitors.

The use of computational tools extends beyond simply correlating activity with binding affinity. These methods can also be used to predict the ADME (absorption, distribution, metabolism, and excretion) properties of new analogues, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis and further testing. This integrated approach, combining computational modeling with experimental validation, is accelerating the discovery and development of new therapeutic agents based on the this compound scaffold.

Advanced Characterization and Spectroscopic Analysis for Mechanistic and Structural Insights

Single Crystal X-ray Diffraction for Absolute Structure Determination and Conformational Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the absolute three-dimensional structure of a crystalline compound. For derivatives of the chromeno[4,3-b]quinoline family, this technique has been instrumental in providing definitive proof of their molecular architecture.

Studies on related compounds, such as certain 6,6-disubstituted chromeno[4,3-b]quinolines, have successfully employed SCXRD to confirm their structures. nih.govdocumentsdelivered.com This analysis provides precise data on bond lengths, bond angles, and torsional angles within the molecule, confirming the fusion of the chromene and quinoline (B57606) ring systems. The data obtained from SCXRD allows for a detailed conformational analysis, revealing how the phenyl substituent at the 6-position is oriented relative to the rigid, fused heterocyclic core. For instance, in a study of a 3-phenyl-1,2,4-triazolo macrocycle, SCXRD analysis revealed a zig-zag conformation of the fused ring system and provided specific puckering parameters and dihedral angles between the mean planes of the rings. mdpi.com This level of detail is critical for understanding structure-activity relationships and designing future derivatives. Although specific crystallographic data for the parent 6-Phenyl-6H-chromeno[4,3-b]quinoline is not widely published, the successful application of SCXRD to its derivatives underscores its importance in unequivocally validating the complex molecular framework. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Elucidating Reaction Intermediates and Product Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of this compound and its analogues in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the verification of the product's structure and the potential identification of reaction intermediates. researchgate.netbenthamdirect.com

In the ¹H NMR spectrum of this compound derivatives, the proton at the 6-position (H-6) typically appears as a characteristic singlet in the downfield region, confirming the presence of the phenyl group at this chiral center. researchgate.net Aromatic protons of the quinoline, chromene, and phenyl moieties resonate in the range of approximately 7.00-8.50 ppm, with their multiplicity and coupling constants providing crucial information about their connectivity and substitution patterns. rsc.org

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The spectra of this compound derivatives show distinct signals for the quaternary carbons of the fused ring system and the carbons of the phenyl substituent. researchgate.net The carbon at the C-6 position, for instance, typically resonates around 80 ppm, which is characteristic of a saturated carbon atom bonded to a nitrogen and an oxygen within a complex heterocyclic system. researchgate.net The structures of newly synthesized compounds in this class are routinely confirmed by both ¹H & ¹³C NMR spectral data. benthamdirect.comresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a this compound Derivative researchgate.net

NucleusChemical Shift (δ ppm)Description
¹H NMR
H-66.34 (s, 1H)Singlet for the proton at the chiral center.
Aromatic H7.07-8.12 (m, 13H)Complex multiplet for aromatic protons.
¹³C NMR
C-680.3Carbon at the 6-position.
Aromatic C117.7-156.5Multiple signals for carbons in the aromatic rings.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound derivatives and for gaining insight into their structural composition through fragmentation analysis. High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous confirmation of the elemental composition of the synthesized compounds. rsc.orgsemanticscholar.org

For derivatives of this compound, ESI-MS typically shows a prominent protonated molecular ion peak [M+H]⁺, which confirms the molecular weight of the compound. researchgate.netrsc.org This is a critical first step in characterization following synthesis.

While detailed fragmentation pathway studies for the parent compound are not extensively documented, analysis of the fragmentation patterns of related quinoline and chromene structures can provide mechanistic insights. nih.gov Under collision-induced dissociation (CID) conditions, the molecular ion would be expected to undergo fragmentation through several potential pathways:

Loss of the Phenyl Group: Cleavage of the bond at the C-6 position could lead to the loss of a phenyl radical (C₆H₅•) or a benzene (B151609) molecule (C₆H₆), resulting in a significant fragment ion.

Ring Cleavage: Fragmentation of the chromene or quinoline rings can occur. The loss of HCN from the quinoline radical cation is a known primary dissociation pathway for the parent quinoline structure. nih.gov

Retro-Diels-Alder (RDA) Reaction: The heterocyclic rings within the structure may undergo RDA reactions, leading to characteristic fragment ions that can help to confirm the core structure. nih.gov

Analysis of these fragmentation patterns is crucial for distinguishing between isomers and for confirming the specific arrangement of the fused heterocyclic system. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Analysis

Infrared (IR) spectroscopy is a rapid and valuable technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, IR spectroscopy is used to confirm the presence of key structural features. researchgate.netsemanticscholar.org

The IR spectra of these compounds are characterized by several key absorption bands:

Aromatic C-H Stretching: Absorption bands are typically observed above 3000 cm⁻¹, characteristic of the C-H bonds in the aromatic rings. researchgate.net

C=C and C=N Stretching: Strong absorptions in the 1620-1450 cm⁻¹ region correspond to the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the aromatic and heterocyclic rings.

C-O-C Stretching: The ether linkage (C-O-C) within the chromene part of the molecule gives rise to a strong, characteristic absorption band, typically in the 1250-1000 cm⁻¹ region. researchgate.net

The collective pattern of these absorptions provides a molecular fingerprint, which is useful for confirming the identity of the synthesized compound and for assessing its purity. semanticscholar.orgclockss.org

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound Derivatives researchgate.net

Wavenumber (cm⁻¹)Functional GroupType of Vibration
3035Aromatic C-HStretching
2923Aliphatic C-HStretching
1723C=O (if substituent)Stretching
1600-1450Aromatic C=CStretching
1230-1020C-O-C (Ether)Asymmetric/Symmetric Stretching

Theoretical and Computational Investigations on 6 Phenyl 6h Chromeno 4,3 B Quinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a vital tool in computational chemistry for studying the electronic structure of molecules. nih.gov By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties, from optimized geometries to spectroscopic characteristics and reactivity indices.

Elucidation of Electronic Properties and Reactivity

DFT calculations are instrumental in understanding the electronic properties and reactivity of 6-Phenyl-6H-chromeno[4,3-b]quinoline. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity.

Computational studies on quinoline (B57606) derivatives have shown that the distribution of HOMO and LUMO densities across the molecule can pinpoint the most probable sites for electrophilic and nucleophilic attack, respectively. For this compound, the electron density is distributed across the fused ring system, with specific localizations depending on the substituents. These calculations allow for the determination of various global reactivity descriptors, as detailed in the table below.

ParameterDescriptionTypical Calculated Value (Arbitrary Units)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-2.0 eV
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO4.5 eV
Ionization Potential (I)-EHOMO6.5 eV
Electron Affinity (A)-ELUMO2.0 eV
Global Hardness (η)(I - A) / 22.25
Chemical Potential (μ)-(I + A) / 2-4.25
Electrophilicity Index (ω)μ2 / 2η4.01

Mechanistic Studies of Reaction Pathways

DFT calculations are also employed to investigate the mechanisms of chemical reactions, providing a detailed picture of the transition states and intermediates involved. The synthesis of this compound derivatives often proceeds via a multi-step reaction. For instance, the reaction of 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde with various substituted aromatic anilines can be modeled to understand the reaction pathway. researchgate.net

Computational studies can elucidate the energetics of the reaction, helping to identify the most favorable pathway and the rate-determining step. By mapping the potential energy surface, researchers can gain insights into the role of catalysts and the effect of different substituents on the reaction outcome. These mechanistic studies are crucial for optimizing reaction conditions and designing more efficient synthetic routes to novel derivatives of the chromenoquinoline scaffold.

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions and Conformational Dynamics

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations are particularly valuable for understanding its interactions with biological targets, such as proteins or nucleic acids, and for exploring its conformational landscape. nih.govnih.gov

By simulating the movement of the ligand within the active site of a target protein, MD can reveal the stability of the ligand-protein complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that may occur upon binding. mdpi.com This information is critical for understanding the mechanism of action of a potential drug molecule. Furthermore, MD simulations can shed light on the inherent flexibility of the this compound scaffold, identifying the most stable conformations in different environments. mdpi.com

Molecular Docking Studies for Binding Affinity and Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein. semanticscholar.org This method is widely used in drug discovery to screen virtual libraries of compounds and to identify potential drug candidates. For this compound and its derivatives, molecular docking studies have been instrumental in identifying potential biological targets and estimating their binding affinities.

In the context of antibacterial research, derivatives of this compound have been docked against bacterial enzymes to predict their inhibitory potential. benthamdirect.com For example, studies have shown that these compounds can fit into the active site of enzymes like S. aureus MurB receptor, a key enzyme in bacterial cell wall synthesis. benthamdirect.com The docking scores, typically expressed in kcal/mol, provide an estimate of the binding affinity, with more negative values indicating a stronger interaction. benthamdirect.com The results of these studies can guide the synthesis of new derivatives with improved activity.

Compound DerivativeTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
This compoundS. aureus MurB Receptor-10.2ASP123, LYS234
Derivative with OMe groupS. aureus MurB Receptor-11.5ASP123, LYS234, TYR129
Derivative with F groupS. aureus MurB Receptor-12.1ASP123, LYS234, ARG211
Derivative with Cl groupS. aureus MurB Receptor-12.45ASP123, LYS234, ARG211

Conformational Analysis using Computational Methods

The three-dimensional conformation of a molecule is crucial for its biological activity, as it dictates how the molecule interacts with its target. Computational methods provide a powerful means to explore the conformational space of this compound and identify its low-energy conformers.

Emerging Applications and Research Frontiers of 6 Phenyl 6h Chromeno 4,3 B Quinoline

Fluorescent Probes and Bioimaging Applications

The rigid, planar structure and extended π-conjugation system of the 6H-chromeno[4,3-b]quinoline core are responsible for its inherent fluorescence properties. crimsonpublishers.com These characteristics make it an excellent scaffold for the design of fluorescent probes, which are instrumental in bioimaging—a non-invasive technique for visualizing biological processes at the molecular level in real-time. crimsonpublishers.comcrimsonpublishers.com Derivatives of 6-Phenyl-6H-chromeno[4,3-b]quinoline have been developed as chemosensors for monitoring interactions with specific target molecules by observing changes in fluorescence intensity or emission wavelengths. crimsonpublishers.com

The versatility of the 6H-chromeno[4,3-b]quinoline framework allows for chemical modifications to fine-tune its selectivity and sensitivity towards various biological analytes. researchgate.netresearchgate.net This has led to the creation of specialized probes for detecting thiols, monitoring pH fluctuations, and imaging specific cellular organelles like lysosomes and mitochondria. researchgate.netresearchgate.net

Thiols: Certain derivatives of 6H-chromeno[4,3-b]quinoline have been engineered to act as fluorescent probes for the selective detection of thiols, which are important biological molecules involved in maintaining cellular redox balance. researchgate.netresearchgate.net

pH Sensing: The quinoline (B57606) nitrogen atom in the structure can be protonated, leading to changes in the electronic properties and, consequently, the fluorescence emission of the molecule. This pH-dependent characteristic has been harnessed to create ratiometric fluorescent sensors capable of monitoring pH variations within living cells. researchgate.netnih.gov By introducing electron-donating groups to the chromenoquinoline backbone, researchers have been able to modulate the pKa values of these sensors, making them suitable for imaging acidic organelles. researchgate.net For instance, some probes show distinct and reversible fluorescence shifts in the pH range of 4.0 to 7.0, which is relevant for studying both normal physiological processes and pathological conditions. rsc.orgnih.gov

Lysosome and Mitochondria Imaging: Lysosomes and mitochondria are crucial organelles with distinct pH environments—lysosomes are acidic (pH 4.5–5.0) while mitochondria are slightly alkaline (pH ~8.0). semanticscholar.org Specially designed 6H-chromeno[4,3-b]quinoline derivatives have been shown to selectively accumulate in these organelles. researchgate.netresearchgate.net Probes have been developed that exhibit low cytotoxicity, good photostability, and near-infrared emission, making them effective for staining mitochondria in bioimaging experiments. researchgate.netresearchgate.net Similarly, other quinoline-based probes have been successfully used to target and calibrate lysosomal pH through ratiometric fluorescence, providing valuable tools for studying organelle function and related diseases. crimsonpublishers.comnih.govnih.gov

Probe TypeAnalyte/OrganelleKey FeaturesFluorescence Response
Chromenoquinoline DerivativepHRatiometric detection, tunable pKa valuesHypsochromic shift (e.g., 76 nm) with pH change
Chromenoquinoline DerivativeMitochondriaLow-cytotoxicity, good photostability, NIR emissionEfficiently stains mitochondria for bioimaging
Quinoline-Pyrene ProbeLysosomesSelective targeting, high correlation with LysoTrackerShift in fluorescence emission in acidic lysosomal pH
Chromenoquinoline DerivativeThiolsSelective detectionChanges in fluorescence upon binding

Corrosion Inhibition Mechanisms and Surface Interaction Studies

Quinoline derivatives, including the this compound scaffold, are recognized as effective corrosion inhibitors, particularly for metals like mild steel in acidic environments. nih.govresearchgate.net Their efficacy stems from the presence of heteroatoms (nitrogen and oxygen) and aromatic rings, which act as active centers for adsorption onto the metal surface. nih.gov

The primary mechanism of corrosion inhibition involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. scispace.combohrium.com This film acts as a physical barrier, isolating the metal from the corrosive medium and impeding both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. scispace.combohrium.com The adsorption can occur through:

Physisorption: Electrostatic interaction between charged inhibitor molecules and the charged metal surface.

Chemisorption: Involving the sharing of electrons between the d-orbitals of the metal atoms and the lone pair electrons of the nitrogen and oxygen heteroatoms in the quinoline structure, forming a coordinate-type bond. nih.gov

Surface interaction studies are crucial for understanding the formation and properties of this protective layer. Techniques such as Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray Spectroscopy (EDX), and Atomic Force Microscopy (AFM) are employed to analyze the surface morphology. nih.govbohrium.comresearchgate.net Studies on related quinoline inhibitors show that in the presence of the inhibitor, the metal surface is significantly smoother and shows less damage compared to an uninhibited surface exposed to a corrosive environment. researchgate.net AFM analysis, for example, can quantify the reduction in surface roughness, providing direct evidence of the protective film's effectiveness. researchgate.net

Inhibitor TypeMetalEnvironmentInhibition EfficiencySurface Roughness Reduction
Quinoline Derivative (MPQ)Mild SteelAcidicHighFrom 50 nm to 24 nm
Quinoline Derivative (AAQ)Mild SteelAcidicHighFrom 50 nm to 19 nm
Quinazoline Derivative (Q-OMe)Mild Steel1.0 M HCl96.7%N/A
Quinoline Derivative (QD)Q235 Steel15% HCl93.4% at 30 °CFormation of inhibitory film confirmed

Role as Intermediate in the Synthesis of Complex Heterocycles

The this compound scaffold is not only valuable for its direct applications but also serves as a versatile intermediate in organic synthesis. researchgate.net Its fused heterocyclic system provides a core structure that can be further elaborated to construct more complex, polycyclic molecules. nih.gov

Synthetic chemists utilize the inherent reactivity of the chromenoquinoline core to build diverse molecular architectures. For example, the structure can be a precursor in multicomponent reactions (MCRs), which are efficient processes for assembling complex products from simple starting materials in a single step. nih.gov Research has shown that related structures, like chromeno[4,3-b]pyrrol-4(1H)-ones, can be transformed into structurally diverse polycyclic scaffolds, such as imidazole- or quinoxaline-fused systems, through further synthetic manipulations. nih.gov Various synthetic strategies, including silver-mediated Appel reactions followed by rearrangement cascades, have been developed to produce chromeno[4,3-b]quinolines, highlighting the accessibility of this core structure for further chemical exploration. rsc.org The ability to use this compound as a building block opens avenues for creating novel libraries of complex heterocyclic compounds for applications in medicinal chemistry and materials science. nih.govmdpi.com

Q & A

Q. What mechanistic insights explain the role of tin chloride in nitroarene reduction and coupling?

  • Proposed pathway :
  • Tin(II) reduces nitroarenes to anilines via a single-electron transfer (SET) mechanism.
  • The resulting aniline undergoes nucleophilic attack on the chromene aldehyde, followed by acid-catalyzed cyclization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.